molecular formula C21H18F3NO4 B2943035 (1S,2S)-1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid CAS No. 2580102-47-0

(1S,2S)-1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

Cat. No. B2943035
CAS RN: 2580102-47-0
M. Wt: 405.373
InChI Key: XICPEDRXBDGCPU-FXAWDEMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C21H18F3NO4 and its molecular weight is 405.373. The purity is usually 95%.
BenchChem offers high-quality (1S,2S)-1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Protecting Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used to protect hydroxy-groups in the synthesis of complex organic molecules. This method allows for the selective removal of the Fmoc group under mild conditions, facilitating the synthesis of sensitive molecular structures, such as nucleic acid fragments, without affecting other functional groups (C. Gioeli & J. Chattopadhyaya, 1982).

Radiochemistry and Imaging

In radiochemistry, compounds structurally related to the one have been developed for medical imaging. For instance, fluorine-18 labeled amino acids, like 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), are synthesized for use in positron emission tomography (PET) to delineate tumors, showcasing the potential of fluorinated cyclopropane derivatives in diagnostic applications (T. Shoup & M. Goodman, 1999).

Cyclopropane Chemistry

The study of cyclopropanes with geminal donor and acceptor groups highlights the reactivity and versatility of these compounds in synthetic chemistry. For example, zwitterionic reactions involving cyclopropane derivatives demonstrate their utility in constructing complex molecular architectures, suggesting applications in the synthesis of biologically active compounds (A. Śliwińska, W. Czardybon & J. Warkentin, 2007).

Antibacterial Agents

Fluoronaphthyridines, including cycloalkylamino derivatives, have been synthesized and evaluated for their antibacterial activities. This research underscores the potential of fluorenyl and cyclopropane moieties in the development of new therapeutic agents (D. Bouzard et al., 1992).

Material Science

Cyclopropane derivatives, including those with fluorinated substituents, have applications in material science, such as in the synthesis of polymers or as intermediates in the production of novel materials with unique properties (Víctor Ortega & Aurelio G Csákÿ, 2016).

properties

IUPAC Name

(1S,2S)-1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NO4/c22-21(23,24)17-9-20(17,18(26)27)11-25-19(28)29-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,25,28)(H,26,27)/t17-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICPEDRXBDGCPU-FXAWDEMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@]1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

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